molecular formula C15H20O4 B1606792 Diethyl 3-phenylpentanedioate CAS No. 55951-74-1

Diethyl 3-phenylpentanedioate

Cat. No.: B1606792
CAS No.: 55951-74-1
M. Wt: 264.32 g/mol
InChI Key: GSDRMAHJAKQAOZ-UHFFFAOYSA-N
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Description

Diethyl 3-phenylpentanedioate is an organic compound with the molecular formula C15H20O4 It is a diester derivative of 3-phenylpentanedioic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 3-phenylpentanedioate can be synthesized through the alkylation of diethyl malonate with benzyl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with benzyl bromide to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to produce alcohol derivatives.

    Substitution: The ester groups in this compound can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Diethyl 3-phenylpentanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various esters and amides.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of diethyl 3-phenylpentanedioate involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its molecular targets and pathways depend on the specific reactions it participates in, such as nucleophilic substitution or oxidation-reduction processes.

Comparison with Similar Compounds

    Diethyl malonate: A diester of malonic acid, commonly used in the malonic ester synthesis.

    Diethyl 2,4-diacetyl-3-phenylpentanedioate: A related compound with additional acetyl groups, used in similar synthetic applications.

Uniqueness: Diethyl 3-phenylpentanedioate is unique due to its specific structure, which allows for selective functionalization and derivatization. Its phenyl group provides additional reactivity compared to simpler diesters like diethyl malonate.

Properties

IUPAC Name

diethyl 3-phenylpentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-3-18-14(16)10-13(11-15(17)19-4-2)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDRMAHJAKQAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286081
Record name diethyl 3-phenylpentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55951-74-1
Record name NSC43720
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43720
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 3-phenylpentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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